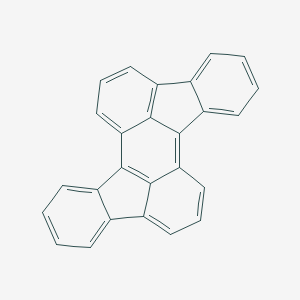
1-Phenylimidazolidine-2,4-dione
概要
説明
1-Phenylimidazolidine-2,4-dione is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is a powder at room temperature .
Synthesis Analysis
A novel series of thiazolidine-2,4-dione molecules, which include 1-Phenylimidazolidine-2,4-dione, was derived and their chemical structures were established using physiochemical parameters and spectral techniques . In another study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .
Molecular Structure Analysis
The structure of 1-Phenylimidazolidine-2,4-dione consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .
Chemical Reactions Analysis
The synthesis of 1-Phenylimidazolidine-2,4-dione involves a three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate . The structures of the synthesized molecules were established using physiochemical parameters and spectral techniques .
Physical And Chemical Properties Analysis
1-Phenylimidazolidine-2,4-dione is a powder at room temperature . It has a melting point of 193-195°C .
科学的研究の応用
- Multicomponent Reactions (MCRs) : The compound participates in multicomponent reactions, leading to the synthesis of diverse heterocyclic substrates. For instance, a pyruvate-based three-component reaction involving 1-Phenylimidazolidine-2,4-dione results in hydantoin derivatives .
- Proteomics : 1-Phenylimidazolidine-2,4-dione is used in proteomics research. Its interactions with proteins and enzymes are studied to understand biological processes and disease mechanisms .
Organic Synthesis
Biochemical Research
作用機序
Thiazolidin-2,4-dione analogues, which include 1-Phenylimidazolidine-2,4-dione, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Safety and Hazards
特性
IUPAC Name |
1-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-11(9(13)10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAFAYXEPQCBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341137 | |
| Record name | 1-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenylimidazolidine-2,4-dione | |
CAS RN |
15414-78-5 | |
| Record name | 1-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 1-phenylimidazolidine-2,4-dione derivatives interact with chymase and what are the downstream effects of this interaction?
A: 1-phenylimidazolidine-2,4-dione derivatives act as non-peptide inhibitors of human heart chymase [, ]. Molecular modeling studies suggest that the 1-phenyl moiety of these compounds interacts with the hydrophobic P1 pocket of the chymase enzyme []. The 3-phenylsulfonyl moiety, often substituted with hydrogen-bond acceptors like nitrile or methoxycarbonyl groups, interacts with the S1'-S2' subsites and the His-45 side chain of chymase []. The 4-carbonyl group of the imidazolidine ring interacts with the oxyanion hole of the enzyme []. This binding inhibits chymase's enzymatic activity, preventing the conversion of Angiotensin I to Angiotensin II, and potentially mitigating its effects on cardiovascular remodeling and inflammation [, ].
Q2: How does modifying the structure of 1-phenylimidazolidine-2,4-diones affect their potency and selectivity for chymase?
A: Structure-activity relationship (SAR) studies have revealed crucial insights into the impact of structural modifications on the inhibitory activity of 1-phenylimidazolidine-2,4-diones []. For instance, the size of the 1-phenyl moiety is critical for hydrophobic interaction with the P1 pocket, with 3,4-dimethylphenyl demonstrating optimal size and selectivity for chymase over chymotrypsin and cathepsin G []. Furthermore, incorporating hydrogen-bond acceptors like nitrile or methoxycarbonyl groups on the 3-phenylsulfonyl moiety enhances the compound's inhibitory activity []. These findings highlight the importance of specific structural features for potent and selective chymase inhibition.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

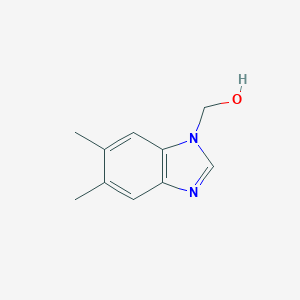
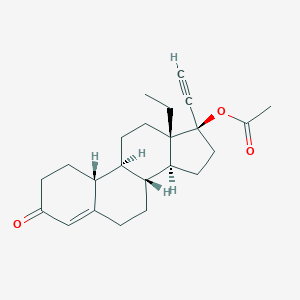
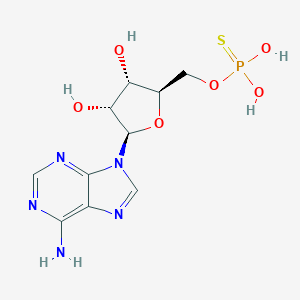

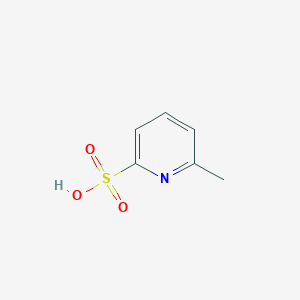
![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)

![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)
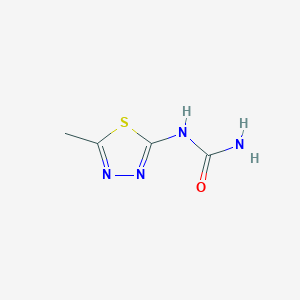
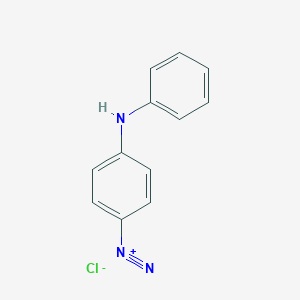
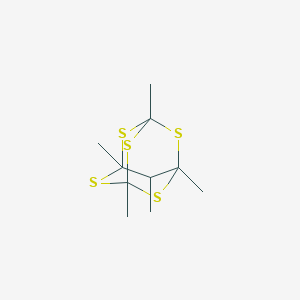
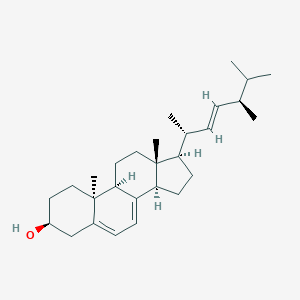
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)
